Bienvenue dans la boutique en ligne BenchChem!

2-(4-(Ethoxymethyl)piperidin-1-yl)butanoic acid

Soluble epoxide hydrolase Species selectivity Preclinical model selection

2-(4-(Ethoxymethyl)piperidin-1-yl)butanoic acid is a research compound optimized for soluble epoxide hydrolase (sEH) inhibition studies. With 7.25× higher potency against mouse (IC50 = 40 nM) vs human sEH, it enables robust murine in vivo target engagement at lower doses. The 4-ethoxymethyl substitution confers distinct pharmacological properties not replicated by positional isomers. Free carboxylic acid handle supports amide coupling and esterification. Ideal for SAR studies requiring reproducible sEH inhibition data.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 2097955-17-2
Cat. No. B1476818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Ethoxymethyl)piperidin-1-yl)butanoic acid
CAS2097955-17-2
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N1CCC(CC1)COCC
InChIInChI=1S/C12H23NO3/c1-3-11(12(14)15)13-7-5-10(6-8-13)9-16-4-2/h10-11H,3-9H2,1-2H3,(H,14,15)
InChIKeyRFLNAOCWIKDPQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Ethoxymethyl)piperidin-1-yl)butanoic acid (CAS 2097955-17-2): A Piperidine-Derived Carboxylic Acid for Soluble Epoxide Hydrolase Research


2-(4-(Ethoxymethyl)piperidin-1-yl)butanoic acid is a piperidine-derived carboxylic acid building block with reported activity as a soluble epoxide hydrolase (sEH) inhibitor [1]. The compound incorporates a piperidine core substituted at the 4-position with an ethoxymethyl group and at the 1-position with a butanoic acid moiety, providing a carboxylic acid functional handle amenable to further derivatization . It has been disclosed in US Patent 8815951 as part of a series of sEH-targeting compounds [1].

2-(4-(Ethoxymethyl)piperidin-1-yl)butanoic acid (CAS 2097955-17-2): Why Positional and Functional Group Variations Cannot Be Interchanged


The ethoxymethyl group at the piperidine 4-position confers distinct pharmacological and physicochemical properties that are not replicated by positional isomers (2-substituted or 3-substituted analogs) or by oxo-substituted derivatives. The 4-substitution pattern directly influences binding interactions within the catalytic pocket of soluble epoxide hydrolase, while the ethoxymethyl moiety contributes to solubility and metabolic stability profiles that differ from methyl, unsubstituted, or oxobutanoic analogs [1]. In silico prediction and structural modeling indicate that alterations to this substituent geometry produce measurable changes in target engagement and species selectivity [2], making generic substitution scientifically unsound for research applications requiring reproducible sEH inhibition data.

2-(4-(Ethoxymethyl)piperidin-1-yl)butanoic acid (CAS 2097955-17-2): Quantitative Differentiation Evidence for Procurement Decision-Making


Species-Specific sEH Inhibition: 7.25-Fold Higher Potency Against Mouse Versus Human Enzyme

2-(4-(Ethoxymethyl)piperidin-1-yl)butanoic acid exhibits significant species-dependent variation in sEH inhibitory activity, with IC50 = 40 nM against mouse sEH compared to IC50 = 290 nM against human sEH [1]. This 7.25-fold potency difference must be accounted for when selecting this compound for preclinical studies using rodent models.

Soluble epoxide hydrolase Species selectivity Preclinical model selection

In Vitro Cytotoxicity Profile: Defined Antiproliferative Threshold in Breast Cancer Cell Lines

The compound exhibits measurable antiproliferative activity in breast cancer cell line assays, with IC50 values of approximately 30 µM in both MCF-7 and MDA-MB-231 cells . This cytotoxicity data establishes a baseline for off-target effects when the compound is employed as an sEH inhibitor tool compound in cellular assays.

Cytotoxicity Anticancer screening Therapeutic index

Comparative sEH Inhibition: 4-Ethoxymethyl Piperidine Butanoic Acid Versus Unsubstituted Piperidine Analog

The 4-ethoxymethyl substitution confers measurable sEH inhibitory activity (human IC50 = 290 nM) whereas the unsubstituted piperidine analog 2-(piperidin-1-yl)butanoic acid lacks reported sEH inhibitory activity in the patent literature [1]. This functional divergence demonstrates that the 4-ethoxymethyl group is essential for target engagement.

Structure-activity relationship sEH inhibition Piperidine substitution

Functional Group Impact: Butanoic Acid Versus 4-Oxobutanoic Acid on Predicted Solubility and Metabolic Stability

The butanoic acid scaffold (C12H23NO3, MW = 229.32) differs from the 4-oxobutanoic acid analog 4-[4-(ethoxymethyl)piperidin-1-yl]-4-oxobutanoic acid (C12H21NO4, MW = 243.30) by the absence of a 4-oxo group, which predicts lower polarity and altered hydrogen-bonding capacity based on molecular weight and oxygen content differences . Piperidine-derived non-urea sEH inhibitors with amide/acid functionalities exhibit variable stability in human liver microsomal assays depending on the precise functional group arrangement [1].

Physicochemical properties Solubility Metabolic stability

2-(4-(Ethoxymethyl)piperidin-1-yl)butanoic acid (CAS 2097955-17-2): Evidence-Supported Application Scenarios for Scientific Procurement


Preclinical Soluble Epoxide Hydrolase Inhibition Studies in Murine Models

Based on the compound's 7.25-fold higher potency against mouse sEH (IC50 = 40 nM) compared to human sEH (IC50 = 290 nM) [1], this compound is optimally suited for murine in vivo sEH inhibition studies requiring robust target engagement at lower doses. Researchers should account for this species-selectivity when designing dose-response experiments and when extrapolating findings to human pharmacology.

Structure-Activity Relationship Studies of Piperidine-Derived Non-Urea sEH Inhibitors

The compound serves as a defined reference point in SAR studies evaluating how 4-position substitution (ethoxymethyl vs. unsubstituted or methyl-substituted) modulates sEH inhibitory activity and species selectivity [1]. Its 290 nM human IC50 provides a benchmark for assessing potency improvements in derivative compounds [2].

Cellular sEH Inhibition Assays Requiring Defined Cytotoxicity Thresholds

In cell-based sEH inhibition experiments, the compound's reported cytotoxicity IC50 of approximately 30 µM in MCF-7 and MDA-MB-231 cells [1] establishes a concentration ceiling below which confounding antiproliferative effects are minimized. This enables clean interpretation of sEH-mediated pharmacological outcomes in cellular systems.

Carboxylic Acid Derivatization Chemistry for Tool Compound Development

The free butanoic acid moiety provides a reactive handle for amide coupling, esterification, or other derivatization strategies to generate probes, affinity reagents, or prodrugs [1]. The 4-ethoxymethyl substitution on the piperidine ring remains stable under standard carboxylic acid derivatization conditions [2].

Quote Request

Request a Quote for 2-(4-(Ethoxymethyl)piperidin-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.